N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1903166-97-1
Cat. No.: VC4264514
Molecular Formula: C16H16F2N4O2
Molecular Weight: 334.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903166-97-1 |
|---|---|
| Molecular Formula | C16H16F2N4O2 |
| Molecular Weight | 334.327 |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23) |
| Standard InChI Key | RRSQDYQSUAJRQK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Introduction
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features a morpholine ring and a difluorobenzyl moiety, which are significant in medicinal chemistry due to their potential biological activities. This compound is primarily studied for its applications in pharmaceuticals, particularly as an inhibitor in various biochemical pathways.
Synthesis and Characterization
The synthesis of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and characterize the final compound.
Biological Activity and Potential Applications
This compound is studied for its potential as an inhibitor in biochemical pathways, which could lead to applications in treating diseases by modulating cellular processes. The difluorobenzyl group may enhance the compound's ability to interact with specific biological targets, potentially increasing its efficacy as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume